molecular formula C9H8ClN B1354367 7-chloro-2-methyl-1H-indole CAS No. 623177-14-0

7-chloro-2-methyl-1H-indole

Cat. No. B1354367
M. Wt: 165.62 g/mol
InChI Key: YIJQQOHTYWFLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methyl-1H-indole is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Synthesis Analysis

Indole derivatives have been synthesized from 2,3-dihydroindole . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . In 2016, Sweidan et al. provided a simple and common method to synthesize the new indole 2-carboxamide derivatives .


Molecular Structure Analysis

Indoles are aromatic heterocyclic structures consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

The molecular weight of 7-chloro-2-methyl-1H-indole is 165.62 g/mol . The exact mass is 165.0345270 g/mol . The topological polar surface area is 4.9 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

Indole derivatives like 7-chloro-2-methyl-1H-indole are of significant interest due to their diverse applications in various fields. For instance, the synthesis and structural analysis of novel indole derivatives have been conducted, utilizing techniques like XRD, NMR, FT-IR, and UV-Visible spectroscopy. These studies help in understanding the molecular structures, bond angles, bond lengths, and other critical parameters, which are essential for potential high-tech applications, especially in nonlinear optical (NLO) properties (Tariq et al., 2020).

Biological Properties and Drug Design

Research into indole derivatives also encompasses their biological properties. For instance, some indole compounds exhibit anti-tumor and anti-inflammatory activities, which are crucial in drug design and development. The synthesis of specific indole compounds and their characterization through spectroscopic techniques and X-ray diffraction studies provide insights into their potential biological applications (Geetha et al., 2019).

Anti-Inflammatory Activity

The anti-inflammatory activity of certain indole derivatives, including 7-chloro-2-methyl-1H-indole, has been a subject of investigation. For example, the synthesis of compounds and their subsequent testing revealed significant anti-inflammatory activity, highlighting their potential in medical applications (Osarodion, 2020).

Spectral Analysis and Electron Donor-Acceptor Complexes

The study of electron donor-acceptor complexes involving indole derivatives is another significant area of research. The investigation of how indole and its derivatives interact with electron acceptors can provide valuable insights into the molecular interactions and stability of these compounds (Foster & Fyfe, 1966).

Biosynthesis and Antibacterial Activities

Indole derivatives are also studied for their biosynthesis and antibacterial activities. For instance, the biosynthesis of various indigoids from indole derivatives has been explored, showing significant antibacterial effects and potential applications in dye production (Namgung et al., 2019).

Nucleophilic Reactivities

The nucleophilic reactivities of indoles, including their derivatives, are essential in understanding their chemical behavior and potential applications in various chemical reactions (Lakhdar et al., 2006).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Indole derivatives have diverse pharmacological activities and have rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

7-chloro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJQQOHTYWFLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473453
Record name 7-chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-methyl-1H-indole

CAS RN

623177-14-0
Record name 7-chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 42.1 g of 2-chloronitrobenzene are placed in 850 ml of THF. The mixture is cooled to −40° C. and then 1.6 1 of isopropenylmagnesium bromide at 0.5 M in THF are added dropwise. After 1 hour at −40° C. with stirring the mixture is hydrolyzed with 400 ml of saturated NH4Cl solution. The aqueous phase is extracted twice with ether. The organic phase is dried and then evaporated and the residue is chromatographed on silica, eluting with toluene. This gives 20.3 g of the expected compound.
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
850 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-2-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
7-chloro-2-methyl-1H-indole
Reactant of Route 3
Reactant of Route 3
7-chloro-2-methyl-1H-indole
Reactant of Route 4
Reactant of Route 4
7-chloro-2-methyl-1H-indole
Reactant of Route 5
7-chloro-2-methyl-1H-indole
Reactant of Route 6
7-chloro-2-methyl-1H-indole

Citations

For This Compound
3
Citations
JC McKew, MA Foley, P Thakker… - Journal of medicinal …, 2006 - ACS Publications
Compound 1 was previously reported to be a potent inhibitor of cPLA 2 α in both artificial monomeric substrate and cell-based assays. However, 1 was inactive in whole blood assays …
Number of citations: 86 pubs.acs.org
MAK El-Atawy - air.unimi.it
The work presented in this thesis was performed in the laboratory of professor Fabio Ragaini, Department of Chemistry, Milan University (UNIMI), in the period of January 2013 to …
Number of citations: 3 air.unimi.it
F Ferretti - 2013 - air.unimi.it
The reductive carbonylation of nitro compounds is a process with a high potential synthetic and industrial interest, since many products can be obtained from nitro compounds and CO, …
Number of citations: 4 air.unimi.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.